molecular formula C24H21NO5 B1145728 (4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid CAS No. 1262147-55-6

(4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid

Cat. No.: B1145728
CAS No.: 1262147-55-6
M. Wt: 403.4 g/mol
InChI Key: RDVJYGYJBUIIOE-OJOWTSHBSA-N
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Description

(4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C24H21NO5 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A New Entry to Polyfunctionalized 4,5-trans Disubstituted Oxazolidin-2-ones outlines a method for synthesizing enantiomerically pure oxazolidinecarboxylic acid derivatives starting from L-aspartic acid. This research highlights the compound's relevance in the synthesis of complex molecules with potential applications in medicinal chemistry and drug design (Gianluigi Luppi & C. Tomasini, 2003).

Foldamer Construction

Pseudopeptide Foldamers – The Homo‐Oligomers of Benzyl (4S,5R)‐5‐Methyl‐2‐oxo‐1,3‐oxazolidine‐4‐carboxylate discusses the use of oxazolidine derivatives in constructing pseudopeptide foldamers. These structures have potential applications in developing new materials and biomolecules with specific functions, thanks to their stabilized helical conformations (C. Tomasini et al., 2003).

Asymmetric Synthesis

Highly selective asymmetric synthesis of 2-hydroxy fatty acid methyl esters demonstrates the use of chiral oxazolidinones in the enantioselective synthesis of fatty acid derivatives. This research has implications for the production of optically active compounds in organic chemistry and pharmaceutical synthesis (H. Hwang & S. Erhan, 2001).

Antimicrobial and Antifungal Applications

Synthesis and antimicrobial evaluation of some novel benzoimidazole Schiff′s bases explores the construction of new compounds derived from benzoyl-benzoimidazol-2-yl and their evaluation as antimicrobial agents. This study underscores the potential of oxazolidine derivatives in developing new antimicrobial and antifungal therapies (E. A. Abd El-Meguid & Nayera A M Abdelwahed, 2014).

Catalysis and Green Chemistry

Greener approach Ionic liquid [Et3NH][HSO4]-catalyzed multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)oxazolones

presents a solvent-free method for synthesizing oxazolones, highlighting the compound's role in promoting greener chemical processes and catalysis (S. Jadhav et al., 2017).

Mechanism of Action

Future Directions

The future directions of this compound are likely tied to its role as an intermediate in the synthesis of Paclitaxel. As research into more effective and less toxic chemotherapy drugs continues, this compound may play a role in the development of new treatments .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid involves the preparation of the oxazolidine ring followed by the introduction of the benzoyl and anisyl groups. The final step involves the carboxylation of the oxazolidine ring to form the carboxylic acid.", "Starting Materials": [ "Phenylacetic acid", "4-Methoxybenzylamine", "Benzoyl chloride", "Sodium hydroxide", "Triethylamine", "Carbon dioxide", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "1. Phenylacetic acid is reacted with 4-methoxybenzylamine in the presence of triethylamine and benzoyl chloride to form the intermediate product, 4-methoxybenzyl (2-phenylacetyl) amine.", "2. The intermediate product is then reacted with sodium hydroxide and carbon dioxide to form the oxazolidine ring.", "3. The benzoyl group is introduced by reacting the oxazolidine intermediate with benzoyl chloride in the presence of triethylamine.", "4. The anisyl group is introduced by reacting the benzoylated intermediate with 4-methoxybenzylamine in the presence of triethylamine.", "5. The final step involves the carboxylation of the oxazolidine ring to form the carboxylic acid. This is achieved by reacting the intermediate with carbon dioxide in the presence of diethyl ether and methanol. The product is then purified using hydrochloric acid, sodium bicarbonate, and sodium chloride." ] }

CAS No.

1262147-55-6

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

(4R,5R)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C24H21NO5/c1-29-19-14-12-18(13-15-19)23-25(22(26)17-10-6-3-7-11-17)20(21(30-23)24(27)28)16-8-4-2-5-9-16/h2-15,20-21,23H,1H3,(H,27,28)/t20-,21-,23?/m1/s1

InChI Key

RDVJYGYJBUIIOE-OJOWTSHBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2N([C@@H]([C@@H](O2)C(=O)O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2N(C(C(O2)C(=O)O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Synonyms

Cabazitaxel Impurity 21; 

Origin of Product

United States

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